molecular formula C5H11ClFN B2822998 [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride CAS No. 2411179-16-1

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2822998
CAS No.: 2411179-16-1
M. Wt: 139.6
InChI Key: HDLFQBXINZVJAT-UHNVWZDZSA-N
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Description

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl and a molecular weight of 139.6 g/mol. This compound is known for its unique structural features, including a fluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride typically involves the following steps:

  • Cyclopropanation: The starting material, a suitable cyclopropane derivative, undergoes cyclopropanation using a fluoromethylating agent.

  • Amination: The fluoromethylated cyclopropane is then subjected to amination to introduce the amine group.

  • Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the fluoromethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced fluoromethyl derivatives.

  • Substitution: Formation of azido derivatives.

Scientific Research Applications

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride has gained significant attention in scientific research due to its potential therapeutic applications. It is used in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying the effects of fluorinated compounds on biological systems.

  • Medicine: Investigating its potential as a therapeutic agent for various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity.

Comparison with Similar Compounds

[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanamine;hydrochloride is unique due to its fluoromethyl group and cyclopropyl ring structure. Similar compounds include:

  • Cyclopropylmethanamine: Lacks the fluoromethyl group.

  • Fluoromethylcyclopropane: Lacks the amine group.

  • Cyclopropylamine: Lacks both the fluoromethyl group and the cyclopropyl ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-2-4-1-5(4)3-7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUXACTZTNPQNH-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CF)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1CF)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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